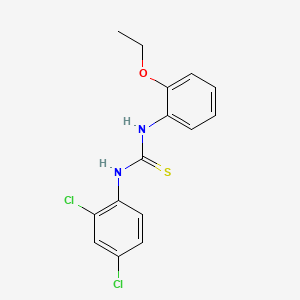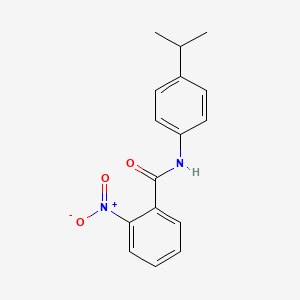![molecular formula C18H16N2OS B5809461 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, also known as MPTA, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and other fields. MPTA is a thiazole derivative that has been synthesized through various methods and has been found to have specific biochemical and physiological effects.
Mécanisme D'action
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide's mechanism of action involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubules that form the cytoskeleton of cells. By inhibiting tubulin polymerization, this compound disrupts the normal functioning of cells, leading to cell death. This mechanism is similar to that of other chemotherapeutic agents, such as taxanes.
Biochemical and Physiological Effects:
This compound has been found to have specific biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of apoptosis, and the inhibition of microbial growth. This compound has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has several advantages for use in lab experiments, including its high yield synthesis methods and its specific mechanism of action. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its effects.
Orientations Futures
There are several future directions for the study of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, including its potential use in combination with other chemotherapeutic agents, its use in the treatment of other diseases, and its potential as a lead compound for the development of new drugs. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and other fields.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and other fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and its applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been achieved through various methods, including the reaction between 4-methylphenyl isothiocyanate and N-phenylacetamide in the presence of a base, such as potassium carbonate. Another method involves the reaction between 4-methylphenyl isothiocyanate and 2-aminothiophenol, followed by the reaction with N-phenylacetamide in the presence of a base. Both methods have been successful in producing this compound with high yields.
Applications De Recherche Scientifique
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)16-12-22-18(20-16)11-17(21)19-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMKOEKBDARQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)



![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)
